molecular formula C16H22N2O4 B8066530 1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester

1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester

Cat. No.: B8066530
M. Wt: 306.36 g/mol
InChI Key: DYJSQTWCZSIGTP-UHFFFAOYSA-N
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Description

1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester is a chemical compound with the molecular formula C₁₃H₂₄N₂O₄ and a molecular weight of 272.34 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The compound can be synthesized through various synthetic routes, including the reaction of piperidine-4-carboxylic acid with methoxymethylamine in the presence of a coupling agent such as carbodiimide[_{{{CITATION{{{_2{1-Piperidinecarboxylic acid, 4-(methoxymethylamino)carbonyl .... The reaction conditions typically involve the use of organic solvents, controlled temperature, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of reagents and reaction conditions is optimized to minimize by-products and ensure cost-effective production.

Chemical Reactions Analysis

Types of Reactions: 1-Piperidinecarboxylic acid, 4-[(methoxymethylamino)carbonyl]-, phenylmethyl ester can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium(VI) compounds.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and strong bases.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

This compound has a wide range of applications in scientific research:

  • Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.

  • Biology: The compound may serve as a probe or inhibitor in biological studies to understand enzyme mechanisms.

  • Medicine: Potential therapeutic applications include the development of new drugs targeting specific biological pathways.

  • Industry: It can be utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzyme active sites, modulate receptor activity, or interfere with signaling pathways. The exact mechanism depends on the biological context and the specific application.

Comparison with Similar Compounds

  • Piperidine-4-carboxylic acid

  • Methoxymethylamine derivatives

  • Phenylmethyl esters

Properties

IUPAC Name

benzyl 4-(methoxymethylcarbamoyl)piperidine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O4/c1-21-12-17-15(19)14-7-9-18(10-8-14)16(20)22-11-13-5-3-2-4-6-13/h2-6,14H,7-12H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYJSQTWCZSIGTP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCNC(=O)C1CCN(CC1)C(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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